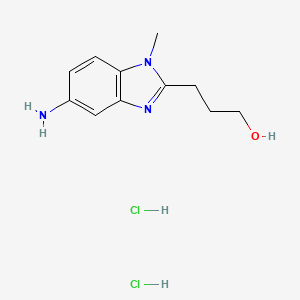

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

CAS No.: 1158279-25-4

Cat. No.: VC2916801

Molecular Formula: C11H17Cl2N3O

Molecular Weight: 278.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158279-25-4 |

|---|---|

| Molecular Formula | C11H17Cl2N3O |

| Molecular Weight | 278.18 g/mol |

| IUPAC Name | 3-(5-amino-1-methylbenzimidazol-2-yl)propan-1-ol;dihydrochloride |

| Standard InChI | InChI=1S/C11H15N3O.2ClH/c1-14-10-5-4-8(12)7-9(10)13-11(14)3-2-6-15;;/h4-5,7,15H,2-3,6,12H2,1H3;2*1H |

| Standard InChI Key | SDSAGCCUJUFNIK-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl |

| Canonical SMILES | CN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl |

Introduction

Chemical Identity and Structure

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is a benzimidazole derivative with significant biological activity, particularly relevant in pharmaceutical research. The compound is characterized by its unique molecular structure featuring a benzimidazole core with specific functional groups that contribute to its biological properties. It possesses a CAS registry number of 1158279-25-4, which serves as its unique identifier in chemical databases and literature. This identification is crucial for researchers seeking to access information about the compound's properties, synthesis methods, and biological activities.

The molecular formula of this compound is C11H17Cl2N3O, reflecting its atomic composition of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom. With a molecular weight of 278.18 g/mol, it falls within the range of small-molecule pharmaceutical compounds that typically have favorable pharmacokinetic properties. The structure features a benzimidazole ring system with a methyl group attached to one of the nitrogen atoms, an amino group at the 5-position of the benzene ring, and a propanol chain at the 2-position of the imidazole ring.

Structural Components and Characteristics

The benzimidazole core of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride consists of a benzene ring fused with an imidazole ring, creating a heterocyclic structure with two nitrogen atoms. This core structure is common to many biologically active compounds and provides a scaffold for various pharmacological activities. The methyl group at the N-1 position affects the electron distribution within the molecule, potentially influencing its binding affinity to biological targets. The amino group at the 5-position of the benzene ring introduces potential hydrogen-bonding capabilities, which may further enhance interactions with biological receptors or enzymes.

Comparisons with Related Compounds

Several structurally related benzimidazole derivatives share similarities with 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride. For instance, (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride, characterized by CAS number 1185293-79-1, features an ethyl group instead of a methyl group at the N-1 position and a shorter hydroxymethyl side chain rather than propanol. Another related compound, 5-amino-3-propan-2-yl-1H-benzimidazol-2-one hydrochloride, exhibits a different substitution pattern with a propan-2-yl group at the 3-position and a carbonyl group at the 2-position. These structural differences likely result in distinct biological activities and pharmacokinetic properties among these compounds.

Physical and Chemical Properties

The physical and chemical properties of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride are critical determinants of its behavior in biological systems and its utility in pharmaceutical applications. As a dihydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, making it potentially more suitable for aqueous formulations and bioavailability studies. This characteristic is particularly valuable in drug development, where solubility often presents significant challenges.

Chemical Reactivity

The functional groups present in 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride provide multiple sites for chemical reactions, making it versatile for derivatization and structure-activity relationship studies. The primary amino group at the 5-position can participate in various reactions, including acylation, alkylation, and condensation reactions. The hydroxyl group of the propanol chain offers opportunities for esterification, oxidation, or conversion to other functional groups. These reactive sites enable medicinal chemists to modify the compound to optimize its pharmacological properties or to create molecular probes for mechanistic studies.

Table 1: Physical and Chemical Properties of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL Dihydrochloride

| Property | Value | Notes |

|---|---|---|

| CAS Registry Number | 1158279-25-4 | Unique chemical identifier |

| Molecular Formula | C11H17Cl2N3O | Represents atomic composition |

| Molecular Weight | 278.18 g/mol | Calculated from atomic weights |

| Physical State | Solid | At standard temperature and pressure |

| Solubility | Enhanced in water | Due to dihydrochloride salt form |

| Chemical Classification | Benzimidazole derivative | Heterocyclic compound family |

| Functional Groups | Amino, hydroxyl, benzimidazole | Sites for potential reactions and biological interactions |

Synthesis and Preparation

Research Status and Future Directions

Research on 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is currently in progress, with ongoing efforts aimed at exploring its potential therapeutic applications and elucidating its mechanism of action. The compound's classification as a benzimidazole derivative suggests promising biological activities that warrant further investigation. Current research likely focuses on screening the compound against various disease targets, particularly those where benzimidazoles have shown efficacy.

Current Research Focus

The primary focus of current research appears to be on characterizing the biological activity of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride and determining its potential applications in drug development. This involves comprehensive screening against various biological targets, including microbial pathogens and cancer cell lines. Structure-activity relationship studies may also be conducted to identify structural modifications that could enhance the compound's efficacy or improve its pharmacokinetic properties.

Future Research Opportunities

Future research directions for 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride could include detailed mechanistic studies to uncover its molecular targets and mode of action. Advanced techniques such as proteomics, computational modeling, and high-throughput screening could be employed to identify specific proteins or pathways affected by the compound. Additionally, medicinal chemistry efforts to develop analogs with improved properties or targeted activities could expand the therapeutic potential of this benzimidazole derivative.

Challenges in Development

Despite the promising biological potential of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, several challenges may impede its development as a therapeutic agent. These include potential issues with selectivity, toxicity, pharmacokinetics, and drug delivery. Addressing these challenges would require comprehensive preclinical studies to evaluate the compound's safety profile, metabolic stability, and efficacy in relevant disease models. Collaborative efforts between medicinal chemists, biologists, and pharmacologists would be essential to navigate these challenges successfully.

Applications in Drug Discovery

The potential applications of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride in drug discovery extend beyond its direct therapeutic use. As a research tool, this compound can contribute to understanding biological pathways and mechanisms, particularly those involving targets susceptible to benzimidazole compounds. Its structural features make it valuable for structure-activity relationship studies, potentially leading to the development of more potent or selective analogs.

Structure-Activity Relationship Studies

The structural elements of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride—specifically the benzimidazole core, methyl substituent, amino group, and propanol chain—provide a foundation for structure-activity relationship investigations. By systematically modifying these features and evaluating the resulting changes in biological activity, researchers can identify the pharmacophoric elements essential for interaction with specific targets. This approach facilitates the rational design of improved compounds with enhanced efficacy or reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume